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molecular formula C18H20O3 B8569736 4-(Benzyloxy)-3-(tert-butyl)benzoic acid

4-(Benzyloxy)-3-(tert-butyl)benzoic acid

Cat. No. B8569736
M. Wt: 284.3 g/mol
InChI Key: IYXJZCFQECJQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378409B2

Procedure details

A mixture of 3-t-butylhydroxybenzoic acid (2.00 g, 10.3 mmol), benzyl bromide (6.12 mL, 52.5 mmol), KOH (3.47 g, 61.8 mmol), EtOH (60 mL), and water (6 mL) was heated at 100° C. for 48 h under nitrogen atmosphere. The reaction mixture was concentrated in vacuo and the residue was diluted with EtOH (100 mL) and water (100 mL), then stirred with KOH (3.47 g, 61.8 mmol) at 100° C. for 2 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was diluted with water (400 mL) and extracted with EtOAc (200 mL). The aqueous layer was acidified with 1 N HCl (10 mL) and extracted with EtOAc (2×200 mL). The combined organic layers were washed with brine (50 mL), dried (Na2SO4), and concentrated in vacuo to provide 4-(benzyloxy)-3-tert-butylbenzoic acid (2.36 g, 81%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 10.80 (br s, 1H), 8.08 (s, 1H), 8.07-7.94 (m, 1H), 7.45-7.34 (m, 5H), 6.99-6.96 (m, 1H), 5.20 (s, 2H), 1.42 (s, 9H); MS found: (M+H)+=285.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Name
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6](O)=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[K+].CC[OH:27]>O>[CH2:15]([O:27][C:13]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C(=O)O)C=CC1)O
Name
Quantity
6.12 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
3.47 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
reactant
Smiles
CCO
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.47 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOH (100 mL) and water (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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